6-(4-Fluorophenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-FLUOROPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains a triazole and thiadiazole ring system. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized with a suitable reagent to form the triazole-thiadiazole ring system.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: The aromatic rings (phenyl and thienyl) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrazines.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Research has shown that similar compounds exhibit antimicrobial and antifungal activities, making them potential candidates for drug development.
Medicine
The compound may have potential anticancer properties, as similar structures have been found to inhibit the growth of cancer cells.
Industry
In the industrial sector, such compounds can be used as intermediates in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings can interact with biological macromolecules, potentially inhibiting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Methylphenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The presence of the 4-fluorophenyl group in 6-(4-FLUOROPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE may confer unique electronic properties, potentially enhancing its biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C13H7FN4S2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H7FN4S2/c14-10-3-1-8(2-4-10)12-17-18-11(9-5-6-19-7-9)15-16-13(18)20-12/h1-7H |
InChI Key |
VZFPWFLYUWHQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=CSC=C4)F |
Origin of Product |
United States |
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